molecular formula C14H11FN2O3 B5233785 N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide

Cat. No.: B5233785
M. Wt: 274.25 g/mol
InChI Key: SGPBDQSJXSDSCM-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is an organic compound that features a benzamide core substituted with a 2-fluoro-5-nitrophenyl group and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide typically involves the reaction of 2-fluoro-5-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 2-fluoro-5-aminophenyl-4-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluoro-5-nitrobenzoic acid and 4-methylbenzamide.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluoro and nitro groups can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-4-nitrophenyl)-4-methylbenzamide
  • N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
  • N-(2-fluoro-5-nitrophenyl)-4-ethylbenzamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methyl group further differentiates it from other similar compounds by affecting its steric and electronic properties .

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-8-11(17(19)20)6-7-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBDQSJXSDSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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